An In-depth Technical Guide on the Physicochemical Properties of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
An In-depth Technical Guide on the Physicochemical Properties of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
This technical guide provides a comprehensive overview of the predicted physicochemical properties, potential synthetic routes, characterization methods, and likely biological activities of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
Core Physicochemical Properties
The physicochemical properties of the title compound are predicted based on the known properties of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and general chemical principles.[1]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Data Source (Analogous Compound) |
| Molecular Formula | C₁₄H₁₆N₆O₂S | Calculated |
| Molecular Weight | 332.38 g/mol | Calculated |
| IUPAC Name | 4-[(E)-(3-methoxy-2-(prop-2-en-1-yloxy)benzyl)amino]-1H-1,2,4-triazole-5(4H)-thione | Generated |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 3 | Calculated |
| Hydrogen Bond Acceptor Count | 7 | Calculated |
| Rotatable Bond Count | 6 | Calculated |
| Tautomeric Forms | Exists in thione-thiol tautomeric forms | [2] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF.[3] | Inferred |
Synthesis and Experimental Protocols
A plausible synthetic route for the title compound would involve a multi-step process, starting from a substituted benzoic acid. The general strategy is based on established methods for the synthesis of 4-amino-1,2,4-triazole-5-thiones.[4][5][6]
2.1. Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway involves the initial synthesis of a substituted benzoic acid hydrazide, followed by cyclization to form the 4-amino-1,2,4-triazole-3-thiol core, and subsequent functionalization.
Caption: Proposed synthetic pathway for the target compound.
2.2. Experimental Protocol for the Synthesis of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (Core Intermediate)
This protocol is adapted from the synthesis of similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[5]
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Synthesis of Benzoic Acid Hydrazide: A mixture of the substituted methyl benzoate (1 eq.) and hydrazine hydrate (1.5 eq.) in absolute ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
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Formation of Potassium Dithiocarbazinate Salt: The synthesized hydrazide (1 eq.) is dissolved in a solution of potassium hydroxide (1.2 eq.) in absolute ethanol. Carbon disulfide (1.5 eq.) is added dropwise while stirring in an ice bath. The reaction mixture is stirred for 12-18 hours at room temperature. The precipitated potassium salt is filtered, washed with dry ether, and used in the next step without further purification.
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Cyclization to 4-amino-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt (1 eq.) is suspended in water, and hydrazine hydrate (2 eq.) is added. The mixture is refluxed for 8-10 hours until the evolution of H₂S gas ceases. The reaction mixture is then cooled and acidified with a dilute solution of hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.
2.3. Experimental Protocol for N-Methylation
The final step would involve the N-methylation of the 4-amino group. A possible method is reductive amination.
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To a solution of the 4-amino-1,2,4-triazole-3-thiol (1 eq.) in methanol, formaldehyde (1.2 eq., 37% aqueous solution) is added.
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The mixture is stirred at room temperature for 1 hour.
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Sodium borohydride (1.5 eq.) is added portion-wise at 0°C.
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The reaction mixture is stirred at room temperature for 12 hours.
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The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using various spectroscopic techniques. The expected spectral data are extrapolated from known 4-amino-1,2,4-triazole derivatives.[2][3][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR (DMSO-d₆, ppm) | δ 13.5-14.0 (s, 1H, SH/NH), 7.0-7.8 (m, Ar-H), 5.8-6.1 (m, 1H, -OCH₂CH =CH₂), 5.2-5.4 (m, 2H, -OCH₂CH=CH ₂), 4.6-4.8 (d, 2H, -OCH ₂CH=CH₂), 4.2-4.4 (q, 1H, NH CH₃), 3.8-3.9 (s, 3H, OCH₃), 2.8-3.0 (d, 3H, NHCH ₃). |
| ¹³C NMR (DMSO-d₆, ppm) | δ 165-168 (C=S), 150-155 (Triazole C), 110-160 (Aromatic C), 133-135 (-OCH₂C H=CH₂), 117-119 (-OCH₂CH=C H₂), 70-72 (-OC H₂CH=CH₂), 55-57 (OCH₃), 30-35 (NHC H₃). |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 3000-2900 (C-H stretching), 2600-2550 (S-H stretching, weak), 1620-1600 (C=N stretching), 1300-1200 (C=S stretching). |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 333.11. |
Potential Biological Activities and Signaling Pathways
Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of biological activities.[4][9][10][11][12] The presence of a methoxy group on the phenyl ring is often associated with enhanced biological effects.[9][11]
4.1. Predicted Biological Activities
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Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[10]
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Anticancer Activity: Some 1,2,4-triazole derivatives have shown significant antiproliferative activity against various cancer cell lines.[13] Mechanistic studies on related compounds suggest that they can induce apoptosis and cause cell cycle arrest.[13]
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Anti-inflammatory and Antioxidant Activity: The 1,2,4-triazole scaffold is also associated with anti-inflammatory and antioxidant properties.[4]
4.2. Potential Signaling Pathway Involvement
Given the reported anticancer activities of similar compounds, a plausible mechanism of action could involve the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
While direct experimental data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is currently unavailable, this technical guide provides a robust predictive framework based on the known properties of structurally similar compounds. The proposed synthetic routes are based on well-established chemical transformations for the 1,2,4-triazole scaffold. The predicted physicochemical and spectroscopic data offer a valuable reference for the synthesis and characterization of this novel compound. Furthermore, the anticipated biological activities suggest that this molecule could be a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Experimental validation of these predictions is highly recommended.
References
- 1. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C9H10N4OS | CID 2735356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 10. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
